molecular formula C12H14N4O2 B2646917 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478081-33-3

8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2646917
CAS RN: 478081-33-3
M. Wt: 246.27
InChI Key: LTBGNMFWTYJIRI-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a sort of modified purine with a cyclopentenyl group and two methyl groups attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multicomponent reactions . For instance, tetrasubstituted cyclopentenyl frameworks have been produced through a diastereoselective isocyanide-based multicomponent reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine and cyclopentenyl groups. Cyclopentene is known to have a molecular formula of C5H8 .

Scientific Research Applications

1. Psychotropic Potential

Studies have revealed that certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 8-(3-cyclopentenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, show promise as psychotropic agents. Specifically, these compounds demonstrate potential antidepressant and anxiolytic effects, influenced by their affinity and activity at various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This suggests their possible application in treating mood disorders (Chłoń-Rzepa et al., 2013).

2. Neurodegenerative Disease Treatment

Derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been explored as multitarget drugs for neurodegenerative diseases. Some compounds in this category have shown inhibitory effects on adenosine receptors and monoamine oxidases, which are relevant in the symptomatic and disease-modifying treatment of neurodegenerative disorders. This suggests their potential as more effective treatments compared to single-target therapeutics (Brunschweiger et al., 2014).

3. Anti-inflammatory Activity

Certain substituted analogs based on purine-2,6-dione structures have demonstrated significant anti-inflammatory activity. This is particularly notable in models of chronic inflammation, suggesting their potential application in the development of new anti-inflammatory drugs (Kaminski et al., 1989).

4. Material Design

Purine-2,6-dione derivatives have been studied for their intermolecular interactions, revealing potential applications in the design of new materials. These studies focus on understanding the electrostatic and dispersion energy contributions in these compounds, which could be crucial in designing novel materials with specific properties (Shukla et al., 2020).

5. Analgesic Properties

Research has identified that certain derivatives of purine-2,6-dione exhibit notable analgesic and anti-inflammatory effects. This positions them as potential new classes of analgesic agents, possibly offering alternatives to traditional pain management drugs (Zygmunt et al., 2015).

properties

IUPAC Name

8-cyclopent-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGNMFWTYJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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